

In-Depth Technical Guide to the Chemical and Pharmacological Profile of YM976

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For Researchers, Scientists, and Drug Development Professionals

Abstract

YM976 is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant anti-inflammatory properties with a notably low propensity for emesis, a common side effect of earlier PDE4 inhibitors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of YM976. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of critical quantitative data. Furthermore, this guide visualizes the core signaling pathway of YM976 and illustrates a representative experimental workflow to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Chemical Structure and Physicochemical Properties

YM976, with the systematic IUPAC name 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one, is a small molecule inhibitor of phosphodiesterase 4.[1][2][3][4][5][6][7] Its chemical and physical properties are summarized in the table below.

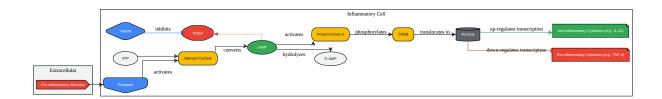


Property	Value	Reference
IUPAC Name	4-(3-chlorophenyl)-1,7- diethylpyrido[2,3-d]pyrimidin- 2(1H)-one	[2][5][6][7]
CAS Number	191219-80-4	[1][2][3]
Molecular Formula	C17H16CIN3O	[1][2][3][4][5][6][7]
Molecular Weight	313.79 g/mol	[1][5][6][7]
SMILES	CCC1=CC=C2C(N(CC)C(N=C 2C3=CC=CC(Cl)=C3)=O)=N1	[2]
InChI	InChI=1S/C17H16CIN3O/c1-3- 13-8-9-14-15(11-6-5-7- 12(18)10-11)20-17(22)21(4- 2)16(14)19-13/h5-10H,3- 4H2,1-2H3	[1][2][5]
Appearance	Light yellow to yellow solid powder	[5]
Purity	≥98% (HPLC)	[3][4]
Solubility	Soluble in DMSO and Ethanol	[2][4]

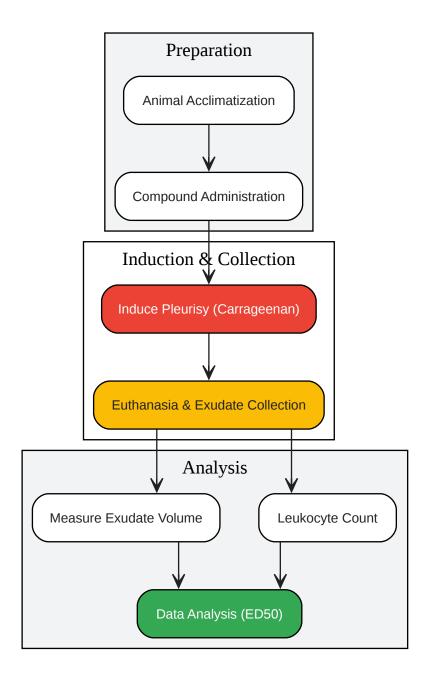
Mechanism of Action and Signaling Pathway

YM976 exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3][4][5] By inhibiting PDE4, **YM976** leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[1][2][6] Activated CREB modulates the transcription of various genes, leading to a downstream cascade that ultimately suppresses the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF- α) and leukotrienes, while potentially increasing the production of anti-inflammatory cytokines like interleukin-10 (IL-10).[3][5]









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